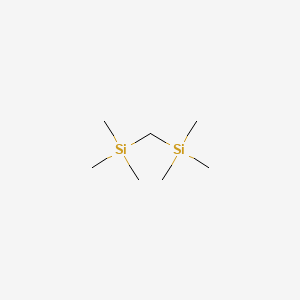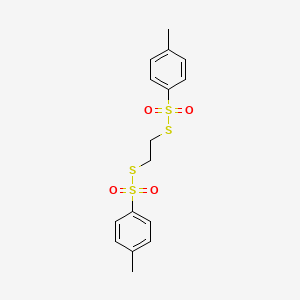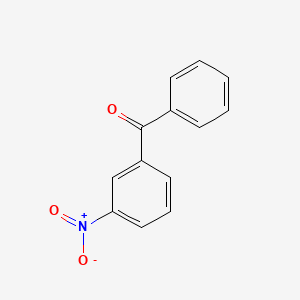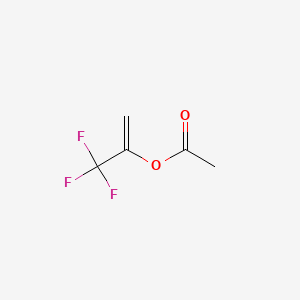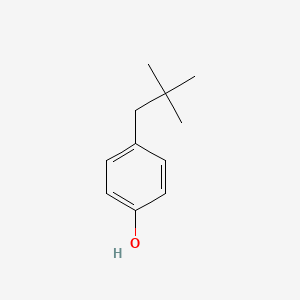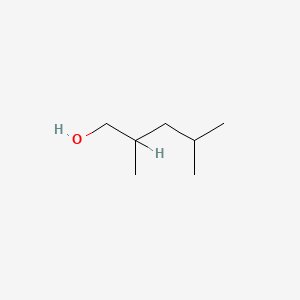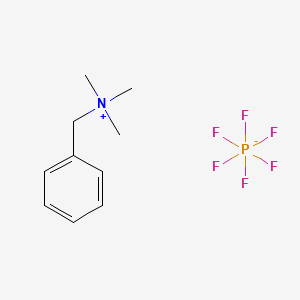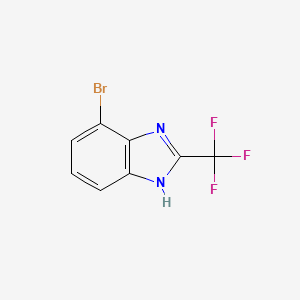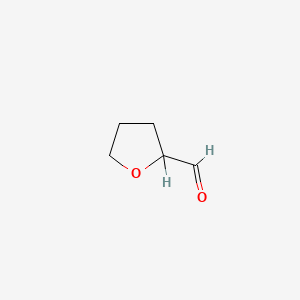
N-(溴甲基)邻苯二甲酰亚胺
描述
N-(Bromomethyl)phthalimide: is an organic compound with the molecular formula C9H6BrNO2 . It is a derivative of phthalimide, where a bromomethyl group is attached to the nitrogen atom. This compound is known for its applications in organic synthesis, particularly as an intermediate in the preparation of various functionalized molecules .
科学研究应用
N-(Bromomethyl)phthalimide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various functionalized molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound serves as an initiator in the atom transfer radical polymerization of styrene, leading to the formation of α-phthalimidopoly(styrene).
Biological Studies: It is employed in the synthesis of biologically active compounds, such as functionalized pyrimidine derivatives.
Material Science: N-(Bromomethyl)phthalimide is used in the preparation of novel materials, including bis-C(cage)-substituted o-carborane.
作用机制
Target of Action
N-(Bromomethyl)phthalimide is a chemical compound used in various chemical reactions. It’s known to be used as an initiator in the synthesis of α-phthalimidopoly(styrene) by atom transfer radical polymerisation .
Mode of Action
The compound interacts with its targets through a process known as atom transfer radical polymerisation . This is a type of chain-growth polymerisation that involves the iterative exploitation of a redox process to activate dormant species .
Biochemical Pathways
It’s known to be involved in the synthesis of α-phthalimidopoly(styrene) and functionalized 5-(aminomethyl)pyrimidine-2,4,6-trione analog .
Result of Action
The result of N-(Bromomethyl)phthalimide’s action is the formation of new compounds. For example, it’s used in the synthesis of α-phthalimidopoly(styrene) and functionalized 5-(aminomethyl)pyrimidine-2,4,6-trione analog .
Action Environment
The action, efficacy, and stability of N-(Bromomethyl)phthalimide can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical reagents . .
准备方法
Synthetic Routes and Reaction Conditions: N-(Bromomethyl)phthalimide can be synthesized through the bromination of phthalimide. The typical procedure involves the reaction of phthalimide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of N-(Bromomethyl)phthalimide often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process typically includes the bromination of phthalimide using bromine or hydrobromic acid in the presence of a catalyst .
化学反应分析
Types of Reactions: N-(Bromomethyl)phthalimide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as amines or thiols, to form corresponding derivatives.
Reduction Reactions: The compound can be reduced to form N-(Hydroxymethyl)phthalimide using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary or secondary amines, thiols, and alcohols.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed:
Substitution Reactions: Products include N-substituted phthalimides, such as N-(Aminomethyl)phthalimide or N-(Thiophenylmethyl)phthalimide.
Reduction Reactions: The major product is N-(Hydroxymethyl)phthalimide.
相似化合物的比较
N-(Chloromethyl)phthalimide: Similar in structure but contains a chloromethyl group instead of a bromomethyl group.
N-(Hydroxymethyl)phthalimide: Contains a hydroxymethyl group, which is less reactive compared to the bromomethyl group.
N-(2-Bromoethyl)phthalimide: Contains a bromoethyl group, which introduces additional steric hindrance compared to the bromomethyl group.
Uniqueness: N-(Bromomethyl)phthalimide is unique due to its high reactivity and versatility in organic synthesis. The bromomethyl group provides a convenient handle for further functionalization, making it a valuable intermediate in the preparation of complex molecules .
属性
IUPAC Name |
2-(bromomethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSLLECLCKTJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063789 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5332-26-3 | |
| Record name | N-(Bromomethyl)phthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5332-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Bromomethyl)phthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(bromomethyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(BROMOMETHYL)PHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDG35UDX67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-(Bromomethyl)phthalimide in organic synthesis?
A1: N-(Bromomethyl)phthalimide is commonly employed as an alkylating agent in organic synthesis. [, , , , ] Its reactivity stems from the bromine atom, which can be readily displaced by nucleophiles, allowing for the introduction of the phthalimidomethyl group into a variety of molecules.
Q2: Can you provide specific examples of reactions where N-(Bromomethyl)phthalimide is used?
A2: Certainly. N-(Bromomethyl)phthalimide reacts with:
- Phosphonites: This reaction yields alkyl phenyl hydrogenphosphinates, dialkyl phenylphosphonates, and N-[(bromomethyl)phthalimido)]-phosphinates. The stereoselectivity of the reaction is influenced by the size of the substituents on the phosphorus atom. []
- Imidazole and its derivatives: This reaction produces 1-substituted imidazoles, valuable building blocks in organic synthesis. [, ] For example, reacting N-(Bromomethyl)phthalimide with 3,5-dimethylpyrazole yields N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide. []
- Lithium imidazolide: This reaction provides another route to 1-substituted imidazoles, offering an efficient and convenient synthetic method. []
- γ-Stannylated allyl phenyl selenides: This reaction, followed by further transformations, allows for the synthesis of allylic and homoallylic amines, including precursors to natural products like the cytokinin zeatin. []
Q3: How does the structure of N-(Bromomethyl)phthalimide contribute to its reactivity?
A3: The phthalimide group in N-(Bromomethyl)phthalimide acts as an electron-withdrawing group, making the adjacent methylene carbon more electrophilic. This enhanced electrophilicity facilitates nucleophilic attack at the methylene carbon, leading to the displacement of the bromine atom and alkylation of the nucleophile. [, , , , ]
Q4: Are there any computational studies on N-(Bromomethyl)phthalimide?
A4: Yes, Density Functional Theory (DFT) has been used to study N-(Bromomethyl)phthalimide and its chlorinated analogue, N-(chloromethyl)phthalimide. These studies have investigated their vibrational spectroscopic properties, Natural Bond Orbital (NBO) analysis, HOMO-LUMO energies, and thermodynamic functions. []
Q5: What can you tell me about the structural characterization of N-(Bromomethyl)phthalimide?
A5: While specific spectroscopic data isn't provided in the provided abstracts, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure of N-(Bromomethyl)phthalimide and its derivatives. [, ] X-ray crystallography studies have also been conducted to elucidate the three-dimensional structure and intermolecular interactions of compounds derived from N-(Bromomethyl)phthalimide. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


